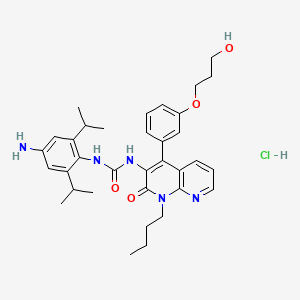
DWK-1339
描述
MDR-1339 是一种小分子药物,可作为 β-淀粉样蛋白聚集的抑制剂。它主要因其在治疗阿尔茨海默病方面的潜在用途而被研究。 该化合物以其穿过血脑屏障的能力和强大的抗聚集活性而闻名,这有助于减少脑中淀粉样斑块的形成,这是阿尔茨海默病的标志 .
准备方法
合成路线和反应条件: MDR-1339 的合成涉及苯并呋喃类似物的制备。合成路线通常包括苯并呋喃核的形成,然后进行官能化以引入所需的取代基。 反应条件通常涉及使用有机溶剂、催化剂以及特定的温度和压力条件,以获得具有高纯度的所需产物 .
工业生产方法: MDR-1339 的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及优化反应条件,以最大限度地提高产率并最大限度地减少杂质。使用连续流动反应器和自动化系统有助于在生产中保持一致性和效率。 质量控制措施(包括高效液相色谱和质谱法)用于确保最终产品的纯度和效力 .
化学反应分析
反应类型: MDR-1339 经历各种化学反应,包括:
氧化: 该化合物可以被氧化以形成不同的代谢物。
还原: 还原反应可以改变化合物中存在的官能团。
取代: 取代反应可以在苯并呋喃核中引入新的取代基.
常见的试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤化剂和亲核试剂通常用于取代反应.
形成的主要产物: 这些反应形成的主要产物包括 MDR-1339 的各种代谢物和衍生物,这些代谢物和衍生物通常被分析其生物活性及其潜在的治疗应用 .
科学研究应用
MDR-1339 具有广泛的科学研究应用,包括:
化学: 用作研究蛋白质聚集抑制的模型化合物。
生物学: 研究其对细胞过程和蛋白质相互作用的影响。
医学: 主要因其在治疗阿尔茨海默病方面的潜在用途而被研究,通过减少淀粉样斑块的形成。
作用机制
MDR-1339 通过抑制 β-淀粉样蛋白的聚集来发挥其作用。该化合物与淀粉样 β 肽结合,阻止它们形成有毒的聚集体。这种作用有助于减少脑中淀粉样斑块的形成,这些斑块与阿尔茨海默病的进展有关。 分子靶标包括淀粉样 β 肽,所涉及的途径与蛋白质聚集和神经毒性有关 .
类似的化合物:
地美环: 另一种被研究用于治疗阿尔茨海默病的化合物。
他仑氟比: 一种非甾体类抗炎药,曾因其对淀粉样 β 聚集的影响而被研究。
MDR-1339 的独特性: MDR-1339 因其在抑制淀粉样 β 聚集方面的高效力以及其有效穿过血脑屏障的能力而具有独特性。 与其他一些化合物不同,MDR-1339 在临床前研究中显示出有希望的结果,包括改善阿尔茨海默病动物模型的认知功能 .
相似化合物的比较
Dimebon: Another compound investigated for its potential in treating Alzheimer’s disease.
Tarenflurbil: A nonsteroidal anti-inflammatory drug that was studied for its effects on amyloid-beta aggregation.
Semagacestat: A gamma-secretase inhibitor that was researched for its ability to reduce amyloid-beta production
Uniqueness of MDR-1339: MDR-1339 is unique due to its high potency in inhibiting amyloid-beta aggregation and its ability to cross the blood-brain barrier effectively. Unlike some other compounds, MDR-1339 has shown promising results in preclinical studies, including improved cognitive function in animal models of Alzheimer’s disease .
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-(3-methoxypropyl)-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-21-10-4-5-14-6-8-17-16(11-14)13-19(24-17)15-7-9-18(22-2)20(12-15)23-3/h6-9,11-13H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEPJIGXQLIOIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC1=CC2=C(C=C1)OC(=C2)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018946-38-7 | |
| Record name | DWK-1339 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018946387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DWK-1339 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN8TEM4Q1F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5S)-5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-YL]-1,3-oxazolidin-2-one](/img/structure/B1681814.png)
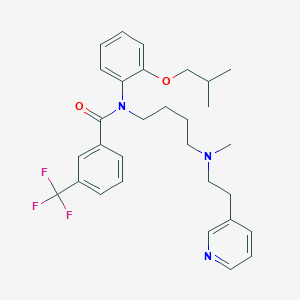



![6-Amino-2-[(4-cyanobenzyl)sulfanyl]pyrimidin-4-yl 4-methylbenzenesulfonate](/img/structure/B1681826.png)


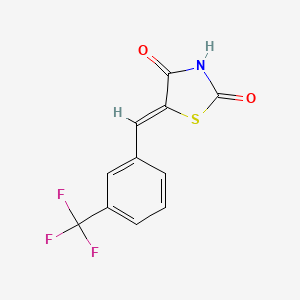
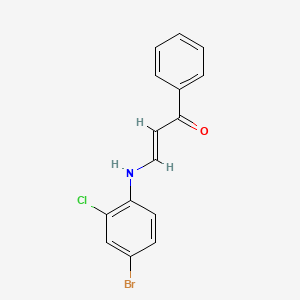
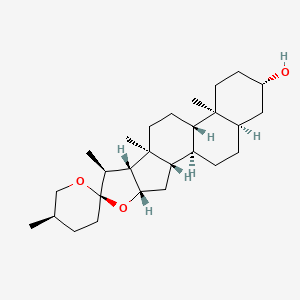
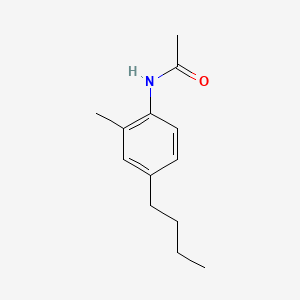
![[4-(3,5-Dichlorophenyl)-3,5-dihydroxyphenyl]-phenylmethanone](/img/structure/B1681835.png)
